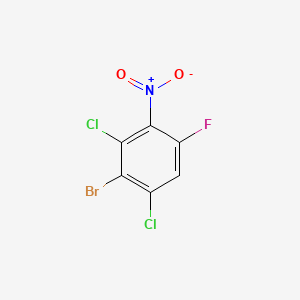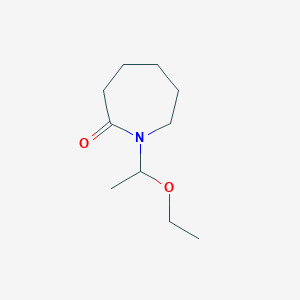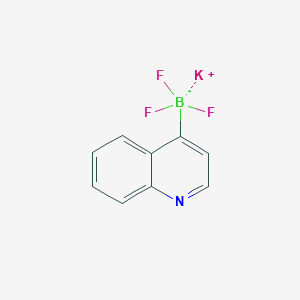
Potassium trifluoro(quinolin-4-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(quinolin-4-yl)borate is a compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability in moisture and air, making them valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(quinolin-4-yl)borate typically involves the reaction of quinoline derivatives with potassium trifluoroborate. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. This reaction is carried out in the presence of a base such as n-butyllithium (n-BuLi) and trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(quinolin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: n-Butyllithium, potassium t-butoxide, and lithium diisopropylamide.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Potassium trifluoro(quinolin-4-yl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(quinolin-4-yl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism is crucial in the Suzuki-Miyaura coupling, where the compound reacts with palladium catalysts to form the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(quinolin-6-yl)borate: Similar in structure but with the trifluoroborate group at the 6-position of the quinoline ring.
Potassium trifluoro(quinolin-8-yl)borate: Another variant with the trifluoroborate group at the 8-position.
Uniqueness
Potassium trifluoro(quinolin-4-yl)borate is unique due to its specific positioning of the trifluoroborate group at the 4-position of the quinoline ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H6BF3KN |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
potassium;trifluoro(quinolin-4-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-6H;/q-1;+1 |
Clave InChI |
UPOZEBRBZYIYHI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=NC2=CC=CC=C12)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



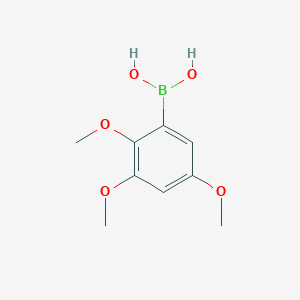
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
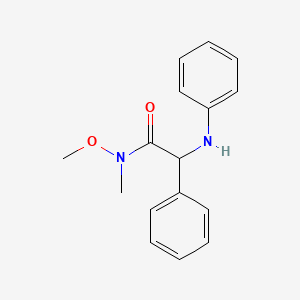
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
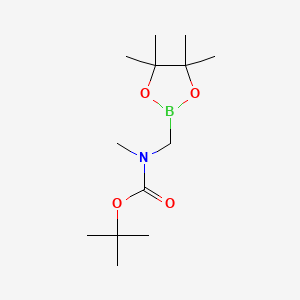
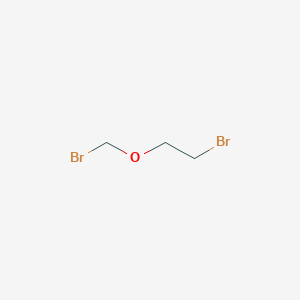
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
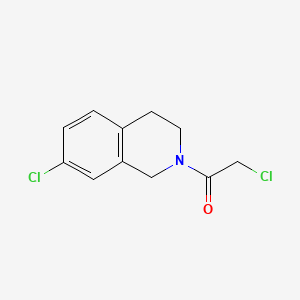
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)

